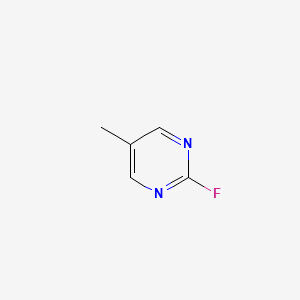

2-Fluoro-5-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPVVMIDSRQUGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62802-36-2 | |

| Record name | 2-fluoro-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 5 Methylpyrimidine and Analogous Fluorinated Pyrimidines

De Novo Pyrimidine (B1678525) Ring Construction Strategies

De novo strategies involve the formation of the pyrimidine ring from simpler, non-cyclic starting materials, with the fluorine atom being incorporated as part of one of the initial building blocks. This approach offers the advantage of installing the fluorine atom at a specific position from the outset.

One of the foundational methods for the de novo synthesis of fluorinated pyrimidines involves the cyclocondensation of α-fluoro-β-ketoester enolates with amidine-containing reagents. This approach builds the pyrimidine skeleton with the fluorine atom already in place. For instance, the initial synthesis of the widely known compound 5-Fluorouracil (B62378) (5-FU) utilized a ring closure approach where isothiourea salts were reacted with α-fluoro-β-ketoester enolates. nih.govresearchgate.net A significant drawback of this early method was the high toxicity of the ethyl fluoroacetate (B1212596) reagent used. nih.gov

More recent developments have refined this strategy. A synthesis of 4-amino-5-fluoropyrimidines was developed under mild conditions using potassium 2-cyano-2-fluoroethenolate and various amidine hydrochlorides. nih.gov This method demonstrates broad substrate scope, tolerating various functional groups and generally providing excellent yields without the need for basic additives. nih.gov

Table 1: De Novo Synthesis via Cyclization with Fluorinated Enolates

| Fluorinated Precursor | Condensing Reagent | Conditions | Product Type |

|---|---|---|---|

| α-Fluoro-β-ketoester enolate | Isothiourea salts | Ring closure | Fluorinated pyrimidine |

Three-component reactions (TCRs) are highly efficient for constructing complex molecules like pyrimidines in a single step from three different starting materials. Several TCRs have been developed for pyrimidine synthesis, which can be adapted to produce fluorinated analogs by using fluorinated precursors.

One such method is a ZnCl₂-catalyzed reaction involving functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org Another versatile one-pot process synthesizes 2,4,6-tri(hetero)aryl-substituted pyrimidines from an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, and an amidinium salt. nih.gov The use of a fluorinated aryl halide in this sequence would directly lead to a fluoro-substituted pyrimidine product. Additionally, chromeno[2,3-d]pyrimidine-triones have been synthesized through a three-component condensation of barbituric acids, aldehydes, and cyclohexane-1,3-diones. nih.gov

Table 2: Selected Three-Component Reactions for Pyrimidine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Resulting Pyrimidine |

|---|---|---|---|---|

| Enamine | Triethyl orthoformate | Ammonium acetate | ZnCl₂ | 4,5-disubstituted pyrimidine |

| (Hetero)aryl halide | Terminal propargyl alcohol | Amidinium salt | One-pot coupling-isomerization | 2,4,6-trisubstituted pyrimidine |

A general and economically viable synthesis of diversely functionalized pyrimidines can be achieved through the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.orgnih.govacs.org This reaction proceeds through a pathway where the nitrile acts as an electrophile, leading to consecutive C-C and C-N bond formations. organic-chemistry.orgnih.gov The method exhibits a broad substrate scope and tolerates many functional groups, making it suitable for creating a library of pyrimidine derivatives. organic-chemistry.orgacs.org By selecting a ketone containing a fluorine atom or a fluoroalkyl group, this method can be directly applied to the synthesis of fluorinated pyrimidines. For example, a metal-free approach has been reported for producing 2,6-disubstituted 4-fluoropyrimidines from readily available α-CF₃ aryl ketones and various amidine hydrochlorides under mild conditions. organic-chemistry.org

Table 3: Representative Cyclization of Ketones with Nitriles

| Ketone Type | Nitrile Type | Catalyst/Base | Conditions | Product |

|---|---|---|---|---|

| Aromatic, Aliphatic | Aromatic, Aliphatic | CuCl₂, NaOH | 120°C | 2,4,6-Trisubstituted pyrimidines |

A powerful method for the single-step synthesis of pyrimidines involves the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov The reaction is typically initiated by activating the amide with an agent like trifluoromethanesulfonic anhydride (B1165640) in the presence of a mild base such as 2-chloropyridine. nih.govresearchgate.net The nitrile then adds to the activated intermediate, which is followed by annulation to form the pyrimidine ring. nih.gov This process is rapid, often completing within a few hours, and has been applied to a wide range of substrates. nih.govresearchgate.net The use of amidinium salts in place of nitriles is also a viable route for constructing the pyrimidine core. organic-chemistry.org

Table 4: Pyrimidine Synthesis from N-Vinyl Amides

| Amide Substrate | Reaction Partner | Activating Agent | Key Steps |

|---|---|---|---|

| N-Vinyl Amide | Nitrile | Trifluoromethanesulfonic anhydride | Amide activation, nitrile addition, annulation |

Post-Synthetic Fluorination Approaches for Pyrimidine Derivatives

This strategy involves the introduction of a fluorine atom onto a pre-formed pyrimidine ring. This is often achieved through electrophilic fluorination, where a source of "electrophilic fluorine" reacts with the electron-rich pyrimidine ring.

Electrophilic fluorination is a key process for creating carbon-fluorine bonds, where a fluorine atom is delivered from a reagent to an electron-rich substrate, such as an aromatic ring. nih.gov Reagents containing a nitrogen-fluorine (N-F) bond have become the most common, safe, and stable sources for electrophilic fluorination. wikipedia.org

A prominent example of this approach is the synthesis of 5-fluorouracil from uracil. The fluorination is specific to the 5-position and can be achieved using reagents like fluoroxytrifluoromethane (CF₃OF). nih.gov A major advancement in this area was the development of Selectfluor™ (F-TEDA-BF₄), an N-fluoroammonium salt that is easier and safer to handle than many other electrophilic fluorinating agents. nih.gov Other N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), are also highly effective. wikipedia.org These reagents can be used to fluorinate a variety of heterocyclic systems. nih.gov

Direct C–H fluorination of diazines, including pyrimidines, has been accomplished using reagents like AgF₂, followed by nucleophilic aromatic substitution (SNAr) to introduce other functional groups. acs.org

Table 5: Common Reagents for Electrophilic Fluorination

| Reagent Name | Chemical Class | Characteristics |

|---|---|---|

| Selectfluor™ (F-TEDA-BF₄) | N-Fluoroammonium salt | Easy to handle, practical, direct route to 5-FU |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorosulfonimide | Effective and commonly used |

| Fluoroxytrifluoromethane (CF₃OF) | Oxygen-fluorine bond | Used for specific monohalogenation |

Halogen-Exchange Reactions for Fluorine Introduction

A primary method for the introduction of a fluorine atom onto a pyrimidine ring is through a halogen-exchange (Halex) reaction. This nucleophilic aromatic substitution reaction typically involves the displacement of a chlorine or bromine atom at an activated position by a fluoride (B91410) ion. The reactivity of the starting halopyrimidine is significantly influenced by the electron-withdrawing nature of the pyrimidine ring itself.

For the synthesis of 2-Fluoro-5-methylpyrimidine, a common precursor would be 2-chloro-5-methylpyrimidine. The chlorine atom at the 2-position is activated towards nucleophilic attack due to the adjacent ring nitrogen atoms. The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane. To enhance the nucleophilicity of the fluoride ion, phase-transfer catalysts like crown ethers or quaternary ammonium salts are often employed. These catalysts sequester the potassium cation, leaving a more "naked" and reactive fluoride anion. Microwave irradiation has also been shown to accelerate this type of transformation, leading to shorter reaction times and often improved yields.

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference Compound |

| 2-Chloro-5-trifluoromethylpyridine | KF | None (Autoclave) | - | 250 | High | 2-Fluoro-5-trifluoromethylpyridine |

| 2,4-Dichloropyrimidine | KF | 18-crown-6 | Acetonitrile | 80 | - | 2-Chloro-4-fluoropyrimidine |

This table presents data for analogous halogen-exchange reactions to illustrate typical conditions.

Diazotization of Aminopyrimidines for Fluorine Substitution

An alternative and classic method for the introduction of fluorine onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgnih.gov This process involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source, typically tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻).

In the context of synthesizing this compound, the starting material would be 2-amino-5-methylpyrimidine. This amine is first treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like tetrafluoroboric acid (HBF₄) at low temperatures (typically 0-5 °C), to form the corresponding diazonium tetrafluoroborate salt. This salt can often be isolated as a stable solid. Subsequent heating of the dry diazonium salt induces the loss of nitrogen gas and boron trifluoride, resulting in the formation of the desired this compound. wikipedia.orgnih.gov While this method is widely applicable, careful control of the decomposition temperature is necessary to avoid side reactions.

A study on the synthesis of the analogous 2-amino-5-fluoropyridine (B1271945) demonstrated a successful Schiemann reaction with a yield of 51.6% for the final two steps (Schiemann reaction and hydrolysis). researchgate.net

| Starting Material | Diazotizing Agent | Fluoride Source | Decomposition | Yield (%) | Product |

| 2-Amino-5-nitropyridine (acetylated) | Sodium Nitrite | Fluoroboric Acid | Thermal (Toluene, 110 °C) | 64.94 | 2-Acetamido-5-fluoropyridine |

| p-Toluidine | Sodium Nitrite | HBF₄ | Thermal | ~89 | 4-Fluorotoluene nih.gov |

This table provides data from Balz-Schiemann reactions of analogous amines.

Functionalization and Derivatization Strategies on the this compound Core

Once synthesized, the this compound core can be further modified to introduce diverse functionalities, enhancing its utility as a versatile building block.

Oxidation of the Methyl Group to Formyl or Carboxylic Acid Functionalities

The methyl group at the 5-position of the pyrimidine ring can be oxidized to introduce formyl (-CHO) or carboxylic acid (-COOH) functionalities. These groups are valuable handles for further synthetic transformations, such as the formation of amides, esters, or for use in condensation reactions.

A common reagent for the oxidation of methyl groups on heterocyclic rings is selenium dioxide (SeO₂). wikipedia.orgadichemistry.com The reaction is typically carried out in a suitable solvent such as dioxane or a mixture of acetic acid and water, often with heating. The reaction proceeds via an ene reaction followed by a nih.govrsc.org-sigmatropic rearrangement. Careful control of the reaction conditions can allow for the isolation of the aldehyde, while more forcing conditions or the use of stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the carboxylic acid.

| Starting Material | Oxidizing Agent | Solvent | Product |

| 2,6-Lutidine | SeO₂ | Dioxane | 6-Methylpyridine-2-carbaldehyde |

| Toluene derivatives | KMnO₄ | Water/Pyridine (B92270) | Benzoic acid derivatives |

This table illustrates common oxidation reactions of methyl groups on aromatic rings.

Strategic Introduction of Halogen Substituents on the Pyrimidine Ring

Further halogenation of the this compound ring can provide additional points for diversification, particularly for use in cross-coupling reactions. The position of halogenation will be directed by the electronic nature of the pyrimidine ring and the existing substituents. The electron-deficient nature of the pyrimidine ring generally makes electrophilic aromatic substitution challenging. However, certain positions can be activated.

For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator or under acidic conditions. organic-chemistry.org Iodination can be accomplished with N-iodosuccinimide (NIS) or other electrophilic iodine sources. The regioselectivity of these reactions would need to be carefully determined.

| Substrate | Halogenating Agent | Conditions | Product |

| Pyrimidine derivatives | N-Bromosuccinimide (NBS) | CCl₄, reflux | Brominated pyrimidine |

| Uracil | Iodine, AgNO₃ | Solvent-free grinding | 5-Iodouracil |

This table presents general conditions for the halogenation of pyrimidine and related heterocycles.

Development of Organoboron Derivatives for Cross-Coupling Applications (e.g., Boronic Acids, Pinacol (B44631) Esters)

Organoboron compounds, such as boronic acids and their pinacol esters, are exceptionally useful intermediates in modern organic synthesis, primarily due to their application in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orgyoutube.com The development of organoboron derivatives of this compound opens up a vast array of possibilities for C-C bond formation.

A common strategy to prepare these derivatives involves a lithium-halogen exchange reaction followed by borylation. For example, if a bromo or iodo substituent were introduced onto the this compound ring (as described in 2.3.2), this halide could be treated with a strong base like n-butyllithium at low temperatures to generate a lithiated intermediate. This intermediate is then quenched with a boron electrophile, such as triisopropyl borate, followed by acidic workup to yield the boronic acid. The boronic acid can then be readily converted to the more stable pinacol ester by treatment with pinacol.

Alternatively, palladium-catalyzed borylation reactions (Miyaura borylation) of a halogenated this compound with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) can directly provide the pinacol boronate ester. organic-chemistry.org

| Starting Halide | Borylation Method | Reagents | Product |

| 5-Bromopyrimidine | Lithium-Halogen Exchange | 1. n-BuLi, 2. B(OiPr)₃, 3. H⁺ | 5-Pyrimidylboronic acid rsc.org |

| Aryl Halides | Miyaura Borylation | B₂pin₂, Pd catalyst, base | Aryl Pinacol Boronate Ester organic-chemistry.org |

This table showcases common methods for the synthesis of heteroaryl boronic acids and esters.

These organoboron derivatives of this compound can then be utilized in Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl halides to construct complex molecular architectures. nih.govwikipedia.orgyoutube.comnih.govlibretexts.org

Advanced Spectroscopic Characterization Techniques for 2 Fluoro 5 Methylpyrimidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-fluoro-5-methylpyrimidine, offering atomic-level information about the connectivity and environment of each nucleus within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information regarding the hydrogen and carbon framework of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the methyl protons typically appear as a singlet, with a chemical shift influenced by the pyrimidine (B1678525) ring. The aromatic protons will exhibit distinct signals, with their chemical shifts and coupling patterns dictated by their position relative to the nitrogen atoms and the fluorine substituent.

The ¹³C NMR spectrum reveals five distinct signals corresponding to the five carbon atoms in the pyrimidine ring and the methyl group. The carbon atom bonded to the fluorine (C-2) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atoms and the fluorine atom, as well as by resonance effects within the aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~160 (d, ¹JCF ≈ 240 Hz) |

| C4 | ~8.5 | ~155 (d, ³JCF ≈ 15 Hz) |

| C5 | - | ~120 (d, ³JCF ≈ 5 Hz) |

| C6 | ~8.5 | ~155 (d, ²JCF ≈ 35 Hz) |

| CH₃ | ~2.4 | ~15 |

Note: These are approximate values and can vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in this compound. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it yields strong and sharp signals. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In this compound, the ¹⁹F signal will appear as a singlet, and its chemical shift provides a unique fingerprint for the molecule. huji.ac.il Any changes in the substitution pattern or electronic properties of the pyrimidine ring would be readily detected by a shift in the ¹⁹F resonance. nih.gov

To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the proton signal to its corresponding carbon atom in the pyrimidine ring and the methyl group. columbia.edu

For studying this compound in its solid, crystalline form, solid-state NMR (ssNMR) techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are utilized. st-andrews.ac.uk These experiments provide information about the molecular structure and packing in the solid state, which can differ from the solution state. emory.edu CP/MAS enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions that broaden signals in the solid state, resulting in higher resolution spectra. nih.gov

The experimental NMR data can be complemented and validated by theoretical calculations. The Gauge Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict NMR chemical shifts. ruc.dk By performing GIAO calculations, it is possible to obtain theoretical ¹H, ¹³C, and ¹⁹F chemical shifts for this compound. researchgate.net Comparing the calculated and experimental values can aid in the definitive assignment of signals and provide deeper insights into the electronic structure of the molecule. nih.gov

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are excellent for identifying functional groups and probing the molecular structure. nih.gov

The vibrational spectrum of this compound will exhibit characteristic bands corresponding to:

C-H stretching vibrations of the methyl group and the aromatic ring.

C=C and C=N stretching vibrations within the pyrimidine ring.

C-F stretching vibration , which is typically a strong band in the IR spectrum.

Ring breathing modes and other skeletal vibrations.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group / Vibration | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 |

| C=N Stretch | 1650 - 1550 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

Note: These are general ranges and the exact positions can be influenced by the specific molecular environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's covalent bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium |

| C=N and C=C Ring Stretch | 1650 - 1400 | Medium to Strong |

| C-H Bending (In-plane and out-of-plane) | 1475 - 675 | Variable |

| C-F Stretch | 1350 - 1000 | Strong |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary vibrational technique to FT-IR. It relies on the inelastic scattering of monochromatic light (laser), where the frequency shifts correspond to the vibrational modes of the molecule. While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a bond. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

In the FT-Raman spectrum of this compound, the symmetric "breathing" mode of the pyrimidine ring is expected to produce a particularly strong and characteristic signal. The C=C and C=N stretching vibrations will also be Raman active. While C-F bonds can be observed, they are often weaker in Raman than in IR. The C-H stretching modes will be present but are typically less informative than the ring vibrations. The combination of both FT-IR and Raman data provides a more complete picture of the molecule's vibrational framework. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium to Strong |

| C=N and C=C Ring Stretch | 1650 - 1400 | Strong |

| Symmetric Ring Breathing Mode | 1050 - 950 | Very Strong |

| C-F Stretch | 1350 - 1000 | Weak to Medium |

Anharmonic Vibrational Frequency Analysis and Potential Energy Distribution (PED)

While experimental spectra provide raw data, their interpretation can be complex due to overlapping peaks and coupled vibrations. Computational chemistry offers powerful tools to overcome this. Anharmonic vibrational frequency analysis, often performed using Density Functional Theory (DFT), calculates vibrational frequencies that account for the anharmonicity of real molecular potential energy surfaces, leading to better agreement with experimental data compared to simpler harmonic calculations. nih.govnih.gov

Furthermore, Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment for each vibrational mode. nih.gov PED breaks down a complex vibration into contributions from simpler internal coordinates (stretches, bends, torsions). For example, a peak at 1550 cm⁻¹ might be assigned by PED as "75% C=N stretch, 15% C=C stretch, and 10% C-H in-plane bend." This level of detail removes ambiguity in peak assignments and provides a profound understanding of the molecule's internal dynamics. Such computational studies would be essential for a rigorous characterization of this compound's vibrational spectra. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.gov A sample is vaporized and passed through a long column (the GC component), which separates compounds based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer to be ionized and detected.

For a sample of this compound, GC-MS analysis would serve two primary purposes. First, it would assess purity; an ideal sample would show a single sharp peak in the gas chromatogram. Second, the mass spectrum corresponding to that peak would confirm the compound's identity. The molecular ion peak (M⁺), representing the intact molecule with one electron removed, would be expected at an m/z of 112, corresponding to the molecular weight of C₅H₅FN₂ (using the most abundant isotopes). The energetically unstable molecular ion often breaks apart into smaller, characteristic fragments, providing a structural fingerprint. chemguide.co.uk

| m/z | Plausible Ion Structure | Neutral Loss |

|---|---|---|

| 112 | [C₅H₅FN₂]⁺ (Molecular Ion) | - |

| 97 | [C₄H₂FN₂]⁺ | CH₃ |

| 85 | [C₄H₅N₂]⁺ | HCF |

| 69 | [C₃H₂FN]⁺ | C₂H₃N |

| 52 | [C₃H₂N]⁺ | CHF, HCN |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 0.001 atomic mass units or better). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, as each unique formula has a unique theoretical mass based on the precise masses of its constituent isotopes.

While standard MS might identify a peak at m/z 112, HRMS could measure it at, for example, 112.0467. This experimental value can be compared to the calculated exact mass for the formula C₅H₅FN₂ (112.04675 Da). The close match confirms the elemental composition, distinguishing it from other potential formulas that have the same nominal mass, such as C₆H₈O₂ (112.04733 Da) or C₄H₄N₂O₂ (112.02218 Da).

X-Ray Diffraction (XRD) for Crystalline and Molecular Geometry

While vibrational spectroscopy and mass spectrometry provide information about connectivity and functional groups, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com The technique involves passing X-rays through a well-ordered single crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the positions of individual atoms can be determined.

To date, no crystal structure for this compound has been deposited in public databases. However, an XRD analysis would provide a wealth of structural information, including:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral (torsion) angles, confirming the planarity of the pyrimidine ring and the orientation of the substituents.

Crystal Packing: How individual molecules arrange themselves in the solid state, revealing intermolecular interactions such as π-π stacking between pyrimidine rings or weak C-H···F and C-H···N hydrogen bonds.

Crystallographic Data: The dimensions of the unit cell (the basic repeating unit of the crystal) and the space group symmetry.

This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

| Parameter | Information Provided |

|---|---|

| Chemical Formula | C₅H₅FN₂ |

| Formula Weight | 112.11 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | Density of the crystal |

Single-Crystal X-Ray Diffraction for Precise Atom Positioning

As a case in point, the crystal structure of 2-amino-5-methylpyridine (B29535), a compound structurally analogous to this compound, has been determined with high precision. The crystallographic data reveals the exact spatial coordinates of each atom, offering a detailed molecular portrait. iucr.org

The crystal structure of 2-amino-5-methylpyridine was determined to be monoclinic with the space group P2₁/c. iucr.org The unit cell parameters were found to be a = 10.413(5) Å, b = 5.908(3) Å, and c = 10.828(5) Å, with a β angle of 116.69(3)°. iucr.org Within this unit cell, there are four molecules of 2-amino-5-methylpyridine. iucr.org

The detailed refinement of the crystal structure, including the location of hydrogen atoms, resulted in a final R(F) value of 0.048, indicating a high degree of accuracy in the determined structure. iucr.org A significant feature of the crystal packing is the formation of cyclic dimers through a weak N-H···N hydrogen bond, with an N···N distance of 3.113 Å. iucr.org These dimers subsequently pack in a herringbone fashion. iucr.org

Table 1: Crystallographic Data for 2-amino-5-methylpyridine iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.413(5) |

| b (Å) | 5.908(3) |

| c (Å) | 10.828(5) |

| β (°) | 116.69(3) |

| Volume (ų) | 595.4 |

| Z | 4 |

| Calculated Density (g cm⁻³) | 1.207 |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a unique fingerprint of the intermolecular contacts that govern the crystal packing.

To illustrate this technique, we will consider the Hirshfeld surface analysis performed on salts of 2-amino-4-methoxy-6-methylpyrimidine, a molecule that shares the core pyrimidine structure. In the crystal structure of bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate, Hirshfeld surface analysis and the associated two-dimensional fingerprint plots reveal the nature and relative contributions of various intermolecular contacts. nih.gov

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The normalized contact distance (dnorm) is a key parameter mapped onto this surface, where red spots indicate close contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.

The two-dimensional fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. This plot provides a quantitative summary of the different types of intermolecular interactions.

For bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate, the fingerprint plot reveals that H···H interactions are the most significant contributors to the crystal packing, accounting for 48.8% of the total Hirshfeld surface. nih.gov Other notable interactions include O···H/H···O (17.9%), C···H/H···C (13.8%), and N···H/H···N (8.3%). nih.gov The presence of strong N—H···O hydrogen bonds is visualized as distinct red areas on the dnorm surface. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 48.8 |

| O···H/H···O | 17.9 |

| C···H/H···C | 13.8 |

| N···H/H···N | 8.3 |

| C···C | 4.1 |

| C···O/O···C | 2.8 |

| C···N/N···C | 1.7 |

| O···O | 1.1 |

| O···N/N···O | 0.9 |

This detailed analysis of intermolecular forces is crucial for understanding the stability of the crystal lattice and can provide insights into properties such as solubility and polymorphism.

Computational Chemistry and Theoretical Analysis of 2 Fluoro 5 Methylpyrimidine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and understanding the distribution and energy of its electrons. These theoretical approaches allow for a detailed examination of molecular properties that can be challenging to probe experimentally.

Density Functional Theory (DFT) for Optimized Structures

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the equilibrium geometry of molecules. semanticscholar.orgfigshare.comscielo.org.mx By approximating the electron density, DFT methods can efficiently and accurately determine the lowest energy conformation of a molecule. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its robust performance in describing a wide range of chemical systems. figshare.comscielo.org.mx When paired with a suitable basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution, DFT calculations can yield highly reliable structural parameters.

For 2-Fluoro-5-methylpyrimidine, a DFT/B3LYP/6-311++G(d,p) calculation would predict a planar pyrimidine (B1678525) ring, with the fluorine and methyl substituents lying in the same plane. The predicted bond lengths and angles would reflect the electronic effects of the substituents. The highly electronegative fluorine atom is expected to shorten the adjacent C-F bond and influence the bond lengths within the pyrimidine ring. Conversely, the electron-donating methyl group would have a different, albeit smaller, impact on the local geometry.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2-F | 1.335 | N1-C2-N3 | 127.5 |

| C5-C1' (methyl) | 1.510 | F-C2-N1 | 116.2 |

| N1-C2 | 1.328 | F-C2-N3 | 116.3 |

| C2-N3 | 1.325 | C2-N3-C4 | 115.8 |

| N3-C4 | 1.338 | N3-C4-C5 | 123.0 |

| C4-C5 | 1.420 | C4-C5-C6 | 117.5 |

| C5-C6 | 1.380 | C5-C6-N1 | 121.2 |

| C6-N1 | 1.335 | C6-N1-C2 | 115.0 |

| C4-H | 1.085 | C4-C5-C1' | 121.0 |

| C6-H | 1.084 | C6-C5-C1' | 121.5 |

Ab Initio Methods (e.g., MP2, G3(MP2)//B3LYP) for Energetic and Spectroscopic Properties

While DFT is highly effective for geometry optimization, ab initio methods, which are based on first principles without empirical parameterization, are often preferred for more accurate energy and spectroscopic property calculations. nih.gov Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that incorporates electron correlation effects beyond the Hartree-Fock approximation. For even higher accuracy in energetic predictions, composite methods like G3(MP2)//B3LYP are employed. This approach combines the results of several calculations at different levels of theory to extrapolate a highly accurate total energy.

These methods can be used to calculate various energetic properties of this compound, such as its total energy, zero-point vibrational energy (ZPVE), and rotational constants. Furthermore, these calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.govresearchgate.net Key vibrational modes for this compound would include the C-F stretching frequency, the C-H stretching frequencies of the methyl group and the pyrimidine ring, and various ring breathing and deformation modes.

| Property | Predicted Value | Method |

|---|---|---|

| Total Energy | -341.8 Hartrees | G3(MP2)//B3LYP |

| Zero-Point Vibrational Energy (ZPVE) | 65.4 kcal/mol | B3LYP/6-311++G(d,p) |

| Selected Vibrational Frequencies (cm-1) | B3LYP/6-311++G(d,p) | |

| C-H Stretch (aromatic) | 3100 - 3050 | |

| C-H Stretch (methyl) | 2980 - 2900 | |

| C=N Stretch | 1600 - 1550 | |

| C=C Stretch | 1500 - 1450 | |

| C-F Stretch | 1250 - 1200 |

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule, such as the distribution of its electrons and the energies of its molecular orbitals, are fundamental to understanding its reactivity and chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. semanticscholar.orgirjweb.comajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.orgnih.gov A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap | 6.10 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be located around the two nitrogen atoms of the pyrimidine ring due to the lone pairs of electrons. researchgate.net These sites would be the most likely targets for electrophiles. The region around the highly electronegative fluorine atom would also exhibit a negative potential. researchgate.net Conversely, the hydrogen atoms of the methyl group and the pyrimidine ring would show positive electrostatic potential, making them potential sites for nucleophilic interaction.

| Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitrogen Atoms (N1, N3) | Negative (Red/Yellow) | Susceptible to electrophilic attack |

| Fluorine Atom (F) | Negative (Yellow/Green) | Electron-rich region |

| Hydrogen Atoms | Positive (Blue) | Susceptible to nucleophilic interaction |

| Pyrimidine Ring (Carbon atoms) | Varying (Green/Yellow) | Potential for various interactions |

Mulliken Charge Distribution and Local Reactivity Descriptors

Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule based on the distribution of electrons in the calculated molecular orbitals. researchgate.netuni-muenchen.de While Mulliken charges are known to be basis set dependent, they can provide a qualitative picture of the charge distribution and help in understanding the electronic effects of substituents. uni-muenchen.de

In this compound, the Mulliken charge analysis is expected to show a significant negative charge on the fluorine and nitrogen atoms, reflecting their high electronegativity. researchgate.netkarazin.ua The carbon atom attached to the fluorine (C2) would likely have a positive charge. The carbon atoms of the pyrimidine ring would have varying charges depending on their local environment. The atoms of the methyl group would have relatively small charges. These partial charges can be used to calculate various local reactivity descriptors, which can provide more quantitative information about the reactivity of specific atomic sites.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N1 | -0.55 |

| C2 | +0.40 |

| N3 | -0.58 |

| C4 | +0.15 |

| C5 | -0.10 |

| C6 | +0.05 |

| F | -0.35 |

| C (methyl) | -0.20 |

| H (methyl) | +0.12 (average) |

| H (ring) | +0.18 (average) |

Theoretical Reactivity Studies and Reaction Pathway Modeling

Theoretical reactivity studies are instrumental in forecasting the chemical behavior of this compound. These computational investigations allow for the detailed exploration of potential reaction pathways and the identification of the most probable sites for chemical attack, offering a predictive power that can guide synthetic efforts.

The reactivity of the pyrimidine ring in this compound is significantly influenced by the electronic properties of its substituents. The fluorine atom at the 2-position acts as a strong electron-withdrawing group, while the methyl group at the 5-position is a weak electron-donating group. These opposing effects create a unique electronic landscape across the aromatic ring.

Computational tools such as Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) theory are pivotal in predicting reactive sites. researchgate.netfiveable.memalayajournal.org An MEP map visually represents the electrostatic potential on the surface of a molecule, with regions of negative potential (electron-rich) being susceptible to electrophilic attack and regions of positive potential (electron-poor) being prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich centers, making them likely sites for electrophilic attack or protonation. Conversely, the carbon atoms, particularly those adjacent to the electron-withdrawing fluorine and nitrogen atoms, are anticipated to be electron-deficient and thus the primary targets for nucleophiles.

FMO theory further refines these predictions by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), and its density distribution highlights the most probable sites for electrophilic attack. The LUMO, on the other hand, indicates the molecule's capacity to accept electrons (electrophilicity), with its distribution pointing to the likely sites for nucleophilic attack. In the case of this compound, the HOMO is expected to have significant contributions from the pyrimidine ring's nitrogen atoms, while the LUMO is likely to be localized on the carbon atoms of the ring, especially C2, C4, and C6.

Table 1: Predicted Reactive Sites in this compound

| Type of Attack | Predicted Primary Sites | Computational Basis |

|---|---|---|

| Nucleophilic | C2, C4, C6 | Electron-deficient nature due to adjacent F and N atoms (inferred from MEP and LUMO analysis). researchgate.netfiveable.me |

The reactivity of fluoropyrimidines is a subject of considerable interest, particularly in the context of medicinal chemistry. researchgate.netnih.gov Computational studies on a series of fluorinated pyrimidines can reveal important structure-reactivity relationships. By systematically altering the position and number of fluorine and other substituents, it is possible to modulate the electronic properties and, consequently, the chemical reactivity of the pyrimidine core.

For instance, the presence of a fluorine atom generally enhances the susceptibility of the pyrimidine ring to nucleophilic attack by lowering the energy of the LUMO. The position of the fluorine atom is also critical; a fluorine at the 2- or 4-position has a more pronounced activating effect for nucleophilic aromatic substitution (SNAr) than one at the 5-position. The methyl group at the 5-position in this compound, being electron-donating, slightly counteracts the electron-withdrawing effect of the fluorine, making the ring less reactive towards nucleophiles compared to, for example, 2,5-difluoropyrimidine.

These relationships can be quantified through calculated parameters such as global reactivity descriptors (e.g., chemical hardness, electrophilicity index) and by analyzing the charge distribution on the ring atoms. Such computational analyses provide a rational basis for designing fluoropyrimidine derivatives with tailored reactivity for specific applications.

Transition state (TS) calculations are a cornerstone of computational reaction mechanism elucidation. mdpi.comnih.gov By locating the transition state structure on the potential energy surface, it is possible to determine the activation energy of a reaction, which is a key determinant of the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution, computational modeling can map out the entire reaction pathway, including any intermediates and transition states.

The SNAr mechanism, which is common for electron-deficient aromatic rings like fluoropyrimidines, typically proceeds through a two-step process involving the formation of a Meisenheimer complex. masterorganicchemistry.comnih.gov However, concerted mechanisms are also possible. nih.gov Transition state calculations can distinguish between these pathways by identifying the nature of the stationary points on the reaction coordinate.

For example, in a hypothetical reaction of this compound with a nucleophile, TS calculations would involve optimizing the geometry of the transition state and calculating its energy relative to the reactants and products. This would provide the activation barrier for the reaction. Furthermore, by comparing the activation energies for attack at different positions on the ring, the regioselectivity of the reaction can be predicted. These theoretical predictions are invaluable for understanding the underlying factors that control the outcome of chemical reactions.

Non-Covalent Interactions in this compound Systems

Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules in the condensed phase and are fundamental to molecular recognition phenomena. frontiersin.orgwikipedia.org For this compound, hydrogen bonding and halogen bonding are the most significant non-covalent interactions.

Hydrogen bonding is a strong type of dipole-dipole interaction that can significantly influence the conformation and packing of molecules in the solid state. wikipedia.orglibretexts.org In systems containing this compound, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the C-H bonds of the methyl group and the aromatic ring can act as weak hydrogen bond donors.

In the presence of suitable hydrogen bond donors, such as water or alcohols, this compound can participate in the formation of extensive hydrogen-bonded networks. mdpi.comnih.gov Computational studies can model these interactions and predict the geometry and strength of the hydrogen bonds. For instance, Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature of the hydrogen bonds and estimate their energies.

The formation of intermolecular hydrogen bonds can restrict the conformational freedom of the molecule. While the pyrimidine ring is rigid, the orientation of the methyl group can be influenced by these interactions. Conformational analysis through computational methods can reveal the preferred molecular conformation in the presence of a hydrogen-bonding environment.

Halogen bonding is a non-covalent interaction in which a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This phenomenon is attributed to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.orgsemanticscholar.org While more commonly observed for heavier halogens, fluorine can also participate in halogen bonding, particularly when attached to an electron-withdrawing group. acs.orgresearchgate.net

In this compound, the fluorine atom is bonded to an sp2-hybridized carbon of the electron-deficient pyrimidine ring. This environment can potentially lead to the formation of a σ-hole on the fluorine atom, enabling it to act as a halogen bond donor. The strength of this interaction would depend on the nature of the halogen bond acceptor.

Computational modeling is a powerful tool for investigating these often subtle interactions. nih.gov By calculating the electrostatic potential on the surface of the fluorine atom, the presence and magnitude of the σ-hole can be determined. Furthermore, the geometry and interaction energy of halogen-bonded dimers of this compound with various Lewis bases can be calculated to assess the strength and directionality of these interactions. Other potential σ-hole interactions, though less common for fluorine, could also be explored computationally. nih.gov The understanding of these non-covalent forces is crucial for predicting the crystal packing and designing new materials based on this molecule. researchgate.netrsc.org

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

Solvation Effects on Molecular Structure and Reactivity

The influence of solvents on the behavior of molecules is a critical area of study in computational chemistry. Such studies typically involve quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, combined with continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent simulations (like Molecular Dynamics or Monte Carlo simulations). These investigations can provide valuable insights into:

Changes in Molecular Geometry: How bond lengths and angles of this compound might change in solvents of varying polarity.

Electronic Properties: The effect of solvation on the dipole moment, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO).

Reactivity Indices: How global and local reactivity descriptors (e.g., chemical potential, hardness, softness, and Fukui functions) are modulated by the solvent environment.

Reaction Mechanisms: The influence of solvent on the energy barriers and transition states of reactions involving this compound.

Detailed research findings and data tables, as requested, would be contingent on the availability of such dedicated studies. Without these, any discussion on the solvation effects on this compound would be speculative and not based on the rigorous, scientifically accurate data stipulated in the instructions.

Therefore, this section cannot be populated with the detailed research findings and data tables as required. Further computational research is needed to elucidate the specific effects of different solvents on the structural and reactive properties of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 5 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2-fluoro-5-methylpyrimidine. This class of reactions is crucial for the functionalization of the pyrimidine (B1678525) core, enabling the introduction of a wide array of substituents by displacing the fluorine atom at the C2 position. The pyrimidine ring's electron-deficient nature, caused by the two electronegative nitrogen atoms, facilitates attack by nucleophiles, making the SNAr pathway particularly favorable.

The displacement of the fluorine atom in this compound proceeds via a classical two-step addition-elimination mechanism. researchgate.netwikipedia.org This pathway is distinct from SN1 and SN2 reactions, as it involves an attack on an sp²-hybridized carbon atom. wikipedia.org

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the C2 carbon, which bears the fluorine leaving group. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgharvard.edu The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring. wikipedia.org

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the pyrimidine ring is restored through the elimination of the fluoride (B91410) ion. masterorganicchemistry.com

One of the notable features of SNAr reactions is the leaving group ability. Contrary to SN1 and SN2 reactions where iodide is a better leaving group than fluoride, in SNAr reactions, fluoride is often the best leaving group among the halogens. masterorganicchemistry.comnih.govyoutube.com This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom. The fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. masterorganicchemistry.comyoutube.com The breaking of the strong C-F bond occurs in the fast, non-rate-determining step. masterorganicchemistry.com

The scope of nucleophiles that can displace the fluorine atom is broad, allowing for the synthesis of a diverse range of 2-substituted-5-methylpyrimidines.

| Nucleophile Class | Example Nucleophile | Resulting C2-Substituent |

|---|---|---|

| O-Nucleophiles | Alkoxides (e.g., NaOCH₃) | -OCH₃ (Methoxy) |

| Phenoxides (e.g., NaOPh) | -OPh (Phenoxy) | |

| N-Nucleophiles | Ammonia (NH₃) | -NH₂ (Amino) |

| Primary/Secondary Amines (e.g., Piperidine) | -NR₂ (e.g., Piperidinyl) | |

| Azoles (e.g., Indole) | -N-azolyl (e.g., Indolyl) | |

| S-Nucleophiles | Thiolates (e.g., NaSPh) | -SPh (Phenylthio) |

The methyl group at the C5 position has a significant electronic influence on the reactivity of the pyrimidine ring in SNAr reactions. The methyl group is an electron-donating group (EDG) through an inductive effect (+I).

In terms of regioselectivity, the position of substitution is dictated by the location of the leaving group. In this compound, the only viable leaving group for SNAr is the fluorine atom at C2. Therefore, nucleophilic attack occurs exclusively at this position, and the methyl group does not alter the regiochemical outcome. Its role is confined to modulating the rate of the reaction.

| Substituent at C5 | Electronic Effect | Influence on Meisenheimer Intermediate | Predicted Effect on Reaction Rate |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-M, -I) | Strong Stabilization | Greatly Increased |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Reference Rate |

| -CH₃ (Methyl) | Weakly Electron-Donating (+I) | Slight Destabilization | Decreased |

| -OCH₃ (Methoxy) | Strongly Electron-Donating (+M) | Strong Destabilization | Greatly Decreased / No Reaction |

Under typical SNAr conditions, the addition-elimination pathway for fluorine displacement is dominant. However, depending on the nucleophile and reaction conditions, other pathways could theoretically compete. For instance, with certain very strong bases, a benzyne-type mechanism (elimination-addition) could be considered, but this is highly unlikely for a fluoropyrimidine and more relevant for aryl halides lacking activating groups. For this compound, the high activation of the C2 position towards addition makes the standard SNAr mechanism the most favorable and generally observed pathway.

Electrophilic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution is a reaction class that is generally difficult to achieve with pyrimidine and its derivatives. The two ring nitrogen atoms are highly electronegative, which significantly deactivates the ring towards attack by electrophiles. csu.edu.aucsir.co.za This deactivation is analogous to that seen in pyridine (B92270) or nitrobenzene.

In this compound, the electronic effects of the substituents further influence this low reactivity:

Fluorine atom: Acts as a deactivating group through its strong inductive effect (-I).

Methyl group: Acts as a weakly activating group through its inductive effect (+I).

The net effect is a highly electron-deficient ring that is resistant to common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation under standard conditions. libretexts.org Research into electrophilic nitrosation of substituted pyrimidines has shown that even with activating amino groups, the reactions can be impeded by steric and other electronic factors. csu.edu.aucsir.co.za For this compound, successful electrophilic substitution on the ring carbon atoms has not been widely reported and would likely require harsh reaction conditions and highly reactive electrophiles.

Chemical Transformations Involving the Methyl Group

While the pyrimidine ring itself is electron-deficient, the methyl group at C5 provides a site for alternative reactivity, particularly through radical pathways.

The C-H bonds of the 5-methyl group are analogous to benzylic C-H bonds, as the adjacent aromatic ring can stabilize a radical at this position. This allows for chemical transformations to be initiated at the methyl group via radical chain mechanisms. libretexts.org

The process typically involves three steps:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a small number of radicals.

Propagation: A radical abstracts a hydrogen atom from the methyl group of this compound. This forms a stabilized pyrimidin-5-ylmethyl radical. The stability of this radical is key to the feasibility of the reaction. This radical can then react with another species (e.g., Br₂) to form a product and a new radical, which continues the chain.

Termination: Two radicals combine to end the chain reaction.

A common transformation is radical bromination, using a reagent like N-bromosuccinimide (NBS) with a radical initiator. This would convert the methyl group into a bromomethyl group (-CH₂Br), which is a versatile synthetic intermediate for further functionalization. Studies on similar heterocyclic methyl radicals, such as the 5-(2'-deoxyuridinyl)methyl radical, confirm the generation and reactivity of radicals at the C5-methyl position of a pyrimidine ring. nih.gov

| Reaction Type | Typical Reagents | Intermediate | Product Functional Group |

|---|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Pyrimidin-5-ylmethyl radical | -CH₂Br (Bromomethyl) |

| Radical Oxidation | Potassium permanganate (B83412) (KMnO₄), heat | (Intermediate radical species) | -COOH (Carboxylic acid) |

Selective Oxidation and Reduction Reactions

Currently, there is a lack of specific studies detailing the selective oxidation or reduction of this compound. The pyrimidine ring, being electron-deficient, is generally resistant to electrophilic attack, which is a common mechanism in many oxidation reactions. Conversely, nucleophilic attack, often a key step in reduction, is more favorable at the electron-deficient carbon atoms (positions 2, 4, and 6). The presence of a fluorine atom at the 2-position and a methyl group at the 5-position would be expected to influence the regioselectivity and feasibility of such reactions.

In the absence of direct experimental data for this compound, any discussion on its oxidation and reduction would be purely speculative, drawing analogies from the reactivity of other substituted pyrimidines. For instance, N-oxidation of the pyrimidine ring is a known transformation for some derivatives. Similarly, catalytic hydrogenation can reduce the pyrimidine ring, though the conditions required and the resulting product distribution would be highly dependent on the specific substrate and catalyst system. Without dedicated research, it is impossible to provide concrete details or data tables for these transformations for this compound.

Cycloaddition Reactions and Pericyclic Processes

The participation of this compound in cycloaddition reactions, such as the Diels-Alder reaction, and other pericyclic processes like electrocyclic reactions, is another area where specific research is wanting. For a pyrimidine to act as a diene in a [4+2] cycloaddition, it would need to react with a dienophile across its C4-C5 and C6-N1 positions. The aromaticity of the pyrimidine ring presents a significant energy barrier to such reactions, making them generally unfavorable under standard conditions.

While inverse-electron-demand Diels-Alder reactions are known for some electron-deficient heterocycles, there are no specific reports of this compound undergoing such transformations. The electronic effects of the fluoro and methyl substituents would undoubtedly play a role in modulating the frontier molecular orbitals of the pyrimidine ring, which govern its reactivity in pericyclic reactions. However, without experimental or computational studies, any analysis of potential reaction pathways, stereoselectivity, or product structures remains hypothetical.

Similarly, there is no available information on this compound participating in other pericyclic processes such as electrocyclic ring-opening or ring-closing reactions, or sigmatropic rearrangements.

Strategic Utilization of 2 Fluoro 5 Methylpyrimidine As a Key Synthetic Building Block

Scaffold Engineering in the Synthesis of Complex Heterocyclic Systems

The 2-fluoro-5-methylpyrimidine core is an exemplary scaffold for building complex, fused heterocyclic systems. Its ability to undergo regioselective substitution at the C2 position allows for annulation reactions, where a new ring is fused onto the pyrimidine (B1678525) framework. This strategy is widely employed to create diverse chemical libraries for drug discovery. For instance, reaction with bifunctional nucleophiles can lead to the formation of bicyclic and polycyclic systems of significant biological interest.

Researchers have successfully synthesized various fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, which are known pharmacophores. derpharmachemica.com The general approach involves the displacement of the C2-fluorine by one nucleophilic center of a reagent, followed by an intramolecular cyclization involving the second reactive group of the reagent and an adjacent position on the pyrimidine ring. This methodology provides a direct and efficient route to novel heterocyclic scaffolds that would be challenging to assemble otherwise. The pyrimidine ring acts as a foundational template upon which molecular complexity is systematically built. derpharmachemica.com

Precursor for Advanced Fluorinated Organic Intermediates

The synthetic value of this compound extends to its role as a precursor for other advanced fluorinated building blocks. nih.gov While the fluorine atom is often displaced in the final synthetic step, it can also be retained in the molecule to favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov The compound serves as a starting material from which more elaborate fluorinated intermediates are prepared.

One common strategy involves the initial substitution of the fluorine atom to introduce a different functional group, which is then used in subsequent transformations. For example, displacement of the fluoride (B91410) with an amine can yield a 2-amino-5-methylpyrimidine derivative. This new intermediate can then undergo further reactions, such as amide bond formation or cross-coupling, at the newly introduced amino group. This stepwise functionalization allows for the creation of a wide array of advanced intermediates that carry the fluorinated pyrimidine motif into the final target molecule, a common strategy in the development of kinase inhibitors. nih.govmdpi.com

Role in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of new carbon-carbon (C-C) and carbon-heteroatom bonds is fundamental to organic synthesis, and this compound is a proficient substrate for these transformations. libretexts.orgrsc.org Its reactivity is dominated by the electrophilic character of the C2 position.

Carbon-Heteroatom Bond Formation: The most prominent reaction of this compound is the nucleophilic aromatic substitution (SNAr) to form carbon-heteroatom bonds. youtube.com The electron-deficient pyrimidine ring significantly activates the C2-position towards attack by nucleophiles, facilitating the displacement of the fluoride ion. nih.gov This reaction proceeds efficiently with a wide range of heteroatom nucleophiles, often under mild conditions.

C-N Bonds: Amines readily displace the fluoride to form 2-amino-5-methylpyrimidine derivatives. This reaction is a cornerstone for synthesizing libraries of compounds in medicinal chemistry, particularly for kinase inhibitors that often feature an aminopyrimidine core. nih.govnih.gov

C-O Bonds: Alcohols and phenols react as oxygen nucleophiles to yield 2-alkoxy- or 2-aryloxy-5-methylpyrimidines.

C-S Bonds: Thiols are excellent nucleophiles and react smoothly to produce 2-(alkylthio)- or 2-(arylthio)-5-methylpyrimidines. chemrxiv.org

The table below summarizes representative SNAr reactions on the 2-halopyrimidine scaffold.

| Nucleophile Type | Example Nucleophile | Bond Formed | Typical Product | Significance |

|---|---|---|---|---|

| Nitrogen | Aniline Derivatives | C-N | 2-(Arylamino)-5-methylpyrimidine | Core structure in many kinase inhibitors mdpi.com |

| Oxygen | Phenol | C-O | 5-Methyl-2-phenoxypyrimidine | Intermediates for agrochemicals and materials |

| Sulfur | Thiophenol | C-S | 5-Methyl-2-(phenylthio)pyrimidine | Building blocks for bioactive compounds chemrxiv.org |

| Nitrogen | Hydrazine | C-N | 2-Hydrazinyl-5-methylpyrimidine | Precursor for fused heterocycles like triazolopyrimidines derpharmachemica.com |

Carbon-Carbon Bond Formation: While less common than SNAr, C-C bonds can also be formed using this compound. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Hiyama couplings. semanticscholar.org Although C-F bonds are generally strong and less reactive in catalytic cycles compared to C-Cl, C-Br, or C-I bonds, their activation is possible under specific ligand and catalyst conditions. nsf.gov Alternatively, the fluoro-substituent can be converted to a more reactive group, like a tosylate, which then readily participates in cross-coupling reactions to introduce new alkyl or aryl groups at the C2 position. semanticscholar.org

The table below illustrates potential cross-coupling strategies for C-C bond formation on the pyrimidine ring.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Example Product Structure |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(0) catalyst + Ligand | C(sp²)-C(sp²) | 2-Aryl-5-methylpyrimidine |

| Hiyama Coupling | Organosilane | Pd catalyst + Activator (e.g., TBAF) | C(sp²)-C(sp²) | 2-Aryl-5-methylpyrimidine semanticscholar.org |

| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) catalyst | C(sp²)-C(sp) | 2-Alkynyl-5-methylpyrimidine |

Development of Novel Functionalized Pyrimidine Derivatives

The chemical reactivity of this compound enables the development of a vast array of novel functionalized pyrimidine derivatives. researchgate.net By leveraging the reactions described above, chemists can systematically modify the pyrimidine core to tune its biological and physical properties. The introduction of diverse substituents at the 2-position via SNAr or cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. researchgate.net

For example, the synthesis of pyrimidine-based Aurora kinase inhibitors often starts from a di- or tri-chlorinated pyrimidine, where sequential substitution reactions with various amines build the final complex molecule. nih.gov The use of this compound provides a related and highly reactive starting point for such synthetic campaigns. The resulting derivatives, featuring diverse side chains attached to the 5-methylpyrimidine scaffold, have shown potential in oncology by targeting key cellular pathways. nih.govrsc.org The strategic functionalization of this building block continues to be a fruitful approach for generating novel compounds with significant therapeutic potential. asianpubs.org

Future Research Directions in 2 Fluoro 5 Methylpyrimidine Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of fluorinated pyrimidines has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of 2-Fluoro-5-methylpyrimidine synthesis will undoubtedly be shaped by the principles of green chemistry, aiming for more sustainable and environmentally benign processes.

One promising area is the application of biocatalysis . The use of enzymes to perform specific chemical transformations offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing byproducts. Future research could focus on identifying or engineering enzymes capable of catalyzing the fluorination or construction of the pyrimidine (B1678525) ring of this compound. This could involve screening novel microorganisms for suitable enzymes or using directed evolution to tailor existing enzymes for this specific substrate.

Another key green chemistry technique is flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. researchgate.netresearchgate.netvapourtec.commdpi.com The development of flow-based synthetic routes to this compound and its derivatives could significantly reduce reaction times and improve process efficiency. researchgate.netresearchgate.netvapourtec.com The integration of in-line purification and analysis in flow systems would further enhance the sustainability of these processes.

Furthermore, the exploration of alternative solvents and energy sources will be crucial. The use of greener solvents like water, supercritical fluids, or ionic liquids can drastically reduce the environmental impact of chemical syntheses. researchgate.net Similarly, employing energy-efficient activation methods such as microwave irradiation or ultrasonication can lead to faster reactions and lower energy consumption. mdpi.com

| Green Chemistry Approach | Potential Benefits for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Improved safety, higher yields, easier scalability, reduced reaction times. researchgate.netresearchgate.netvapourtec.com |

| Alternative Solvents | Reduced environmental impact, potential for novel reactivity. researchgate.net |

| Alternative Energy Sources | Faster reactions, lower energy consumption. mdpi.com |

Advanced Integration of Experimental and Computational Techniques for Mechanistic Understanding

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for the development of more efficient and selective chemical transformations. The synergy between experimental and computational techniques will be pivotal in achieving this.

Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating reaction pathways, predicting transition state geometries, and understanding the electronic effects of substituents. ijcce.ac.irsciensage.infodntb.gov.uaresearchgate.netrsc.org Future research will likely involve extensive DFT studies on the various reactions of this compound to map out detailed potential energy surfaces. This will provide valuable insights into the factors controlling regioselectivity and stereoselectivity, guiding the rational design of new catalysts and reaction conditions.

These computational predictions must be validated and complemented by advanced spectroscopic techniques . In-situ monitoring of reactions using techniques like NMR, IR, and Raman spectroscopy can provide real-time information about the formation of intermediates and products. sciensage.infodntb.gov.uaresearchgate.net The combination of experimental kinetic data with computationally derived models will allow for a comprehensive understanding of the reaction dynamics. This integrated approach has been successfully applied to other fluorinated heterocycles and pyrimidine derivatives, demonstrating its potential for advancing the chemistry of this compound. nih.govnih.gov

| Technique | Contribution to Mechanistic Understanding |

| Density Functional Theory (DFT) | Prediction of reaction pathways, transition states, and electronic effects. ijcce.ac.irsciensage.infodntb.gov.uaresearchgate.netrsc.org |

| In-situ Spectroscopy (NMR, IR, Raman) | Real-time monitoring of reaction progress and intermediate formation. sciensage.infodntb.gov.uaresearchgate.net |

| Kinetic Studies | Determination of reaction rates and orders, providing experimental validation for computational models. |

Exploration of Novel Reactivity Modes and Catalyst Development

Moving beyond traditional synthetic methods, future research will focus on discovering and developing novel ways to functionalize the this compound core. This will involve the exploration of new reactivity modes and the design of innovative catalytic systems.

A significant area of interest is the C-H functionalization of the pyrimidine ring. Directing group-assisted or transition-metal-catalyzed C-H activation would allow for the introduction of various functional groups at specific positions without the need for pre-functionalized substrates. mdpi.comnih.govrsc.orgnih.gov This approach offers a more atom-economical and efficient route to a wide range of derivatives. Research in this area will likely focus on developing catalysts that can selectively activate the C-H bonds of the this compound ring.

The development of novel catalysts will be a driving force in this exploration. This includes the design of new transition-metal complexes with tailored ligands to control reactivity and selectivity, as well as the use of organocatalysts and photocatalysts to enable new types of transformations. nih.govacs.orgresearchgate.net For instance, the development of catalysts for asymmetric synthesis would be highly valuable for accessing chiral derivatives of this compound.